2-(Oxiran-2-yl)oxolane
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Overview
Description
2-(Oxiran-2-yl)oxolane is a chemical compound characterized by the presence of both an oxirane (epoxide) and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a diol precursor, where the hydroxyl groups react to form the oxirane and oxolane rings under acidic or basic conditions . Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts such as Grubbs’ catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxiran-2-yl)oxolane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and reduction: The compound can undergo oxidation to form corresponding diols or reduction to yield alcohols.
Substitution reactions: The oxirane ring can participate in substitution reactions, leading to the formation of functionalized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Catalysts: Acidic or basic catalysts for ring-opening reactions.
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Diols: Formed from ring-opening reactions with water or alcohols.
Functionalized derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-(Oxiran-2-yl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its role in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)oxolane primarily involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions . The compound’s reactivity is also influenced by the presence of the oxolane ring, which can participate in further chemical transformations .
Comparison with Similar Compounds
Tetrahydrofuran: A five-membered ring compound with an oxygen atom, commonly used as a solvent and chemical intermediate.
Uniqueness: 2-(Oxiran-2-yl)oxolane is unique due to the combination of both oxirane and oxolane rings in a single molecule. This dual-ring structure imparts distinct reactivity and versatility, making it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
2-(oxiran-2-yl)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5(7-3-1)6-4-8-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONIIIGNMROHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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